Selenium Sulfide: A Comprehensive Technical Guide to its Chemical Properties and Structure
Selenium Sulfide: A Comprehensive Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selenium sulfide (B99878) is an inorganic compound with established therapeutic applications, primarily in dermatology. Its efficacy as an antifungal and cytostatic agent has made it a key ingredient in medicated shampoos and topical treatments for conditions such as dandruff, seborrheic dermatitis, and tinea versicolor.[1][2][3] This technical guide provides an in-depth overview of the chemical properties and structural characteristics of selenium sulfide, tailored for professionals in research, science, and drug development. The information is presented to facilitate a deeper understanding of its mechanism of action and to support further research and development efforts.
Chemical and Physical Properties
Selenium sulfide is typically an orange-yellow to reddish-brown powder or tablet with a faint odor.[1][4] Its properties are summarized in the tables below. It is important to note that commercially available selenium sulfide is often not a single stoichiometric compound but rather a mixture of cyclic eight-membered rings with varying numbers of selenium and sulfur atoms (SenS8-n).[3][5] This structural variability can influence its physical and chemical properties.
General Properties
| Property | Value | Source(s) |
| Appearance | Orange-yellow to reddish-brown powder or tablets | [1][4] |
| Odor | Faint odor | [1] |
Quantitative Data
Table 1: Molar and Density Data
| Property | Value(s) | Source(s) |
| Molecular Formula | SeS₂ (commonly cited); also SeS and mixtures of SenS8-n | [2][3][6] |
| Molecular Weight | 143.09 g/mol (for SeS₂); 111.04 g/mol (for SeS) | [2][6][7] |
| Density | 3.056 g/cm³ | [8] |
Table 2: Thermal Properties
| Property | Value(s) | Source(s) |
| Melting Point | < 100 °C to 119 °C (decomposes) | [6][9][10] |
| Boiling Point | Decomposes upon heating | [1][6] |
Table 3: Solubility Data
| Solvent | Solubility | Source(s) |
| Water | Practically insoluble (< 1 mg/mL at 21°C) | [1][8] |
| Organic Solvents | Practically insoluble | [6][11] |
| Carbon Disulfide | Soluble | [2][3] |
| Acids | Soluble | [2][6] |
Structure
The precise structure of selenium sulfide is complex and not represented by a simple molecular formula like SeS₂. Evidence suggests that it is primarily composed of a mixture of eight-membered rings where selenium atoms substitute for sulfur atoms in the S₈ ring structure, forming various SenS8-n species.[3][5][12] The arrangement and number of selenium atoms within these rings can vary.
The crystalline form of selenium sulfide can also differ depending on the preparation method. Studies have reported monoclinic and orthorhombic structures for microcrystals grown from solution.[13][14] Nanoparticles of selenium sulfide have been shown to exhibit a triclinic structure.[13] This structural heterogeneity is an important consideration in understanding its reactivity and biological activity.
Experimental Protocols
Determination of Physical Properties
Melting Point:
The melting point of selenium sulfide can be determined using the capillary method , a standard technique for organic and inorganic solids.[15][16][17]
-
Sample Preparation: A small amount of finely powdered, dry selenium sulfide is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[18]
-
Apparatus: A calibrated melting point apparatus with a heating block or oil bath and a thermometer or digital temperature sensor is used.
-
Procedure: The capillary tube is placed in the heating block. The temperature is raised rapidly to about 15-20°C below the expected melting point and then increased slowly at a rate of 1-2°C per minute.[18]
-
Measurement: The temperature range is recorded from the point at which the first droplet of liquid appears to the temperature at which the entire sample has melted. Due to its nature to decompose, the melting point is often reported as a decomposition temperature.
Density:
The density of selenium sulfide powder can be determined using a gas pycnometer or by calculating its bulk density . Standardized methods such as ASTM D5965 (for coating powders) and ASTM D7481/D6683 (for bulk solids) can be adapted.[1][3][7][19]
-
Gas Pycnometry (for true density): This method involves measuring the volume of the solid material by displacing an inert gas (e.g., helium) in a calibrated chamber. The density is calculated from the mass and the measured volume.
-
Bulk Density: This method measures the mass of a known volume of the powder. A graduated cylinder is filled with a known mass of the powder, and the volume is read. Tapped density can also be measured by mechanically tapping the cylinder to achieve a more settled packing of the powder.[1]
Solubility:
The solubility of selenium sulfide in water can be determined following the OECD Guideline 105 (Water Solubility) , specifically the flask method, given its low solubility.[2][4][9][13][20]
-
Principle: A sufficient amount of selenium sulfide is agitated in water at a constant temperature for a prolonged period to reach equilibrium.
-
Procedure: An excess amount of selenium sulfide is added to a flask containing deionized water. The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature (e.g., 20°C) until saturation is reached. The time to reach equilibrium should be predetermined in a preliminary test.
-
Analysis: The suspension is then centrifuged or filtered to separate the solid phase. The concentration of selenium sulfide in the clear aqueous phase is determined using a suitable analytical method, such as atomic absorption spectroscopy to quantify the selenium content.
Biological Activity Assays
Antifungal Susceptibility Testing (against Malassezia species):
The minimum inhibitory concentration (MIC) of selenium sulfide against Malassezia species can be determined using a broth microdilution method , adapting protocols from the Clinical and Laboratory Standards Institute (CLSI).[10][21][22]
-
Medium Preparation: A specialized growth medium, such as RPMI 1640 supplemented with lipids (e.g., olive oil or Tween 80), is required to support the growth of the lipophilic Malassezia yeast.[23]
-
Inoculum Preparation: A standardized suspension of the Malassezia strain is prepared and adjusted to a specific cell density (e.g., 0.5-2.5 x 10³ CFU/mL).[22]
-
Assay Setup: Serial dilutions of selenium sulfide (dissolved in a suitable solvent like DMSO) are prepared in a 96-well microtiter plate. The yeast inoculum is added to each well.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 32°C) for a specified period (e.g., 48-72 hours).[23]
-
MIC Determination: The MIC is determined as the lowest concentration of selenium sulfide that causes a significant inhibition of fungal growth (e.g., ≥50%) compared to a drug-free control well. Growth can be assessed visually or by measuring the optical density.[22]
Cytostatic and Keratolytic Activity on Keratinocytes:
The effect of selenium sulfide on the proliferation and keratinization of skin cells can be evaluated using in vitro assays with human keratinocyte cell lines (e.g., HaCaT).[24][25]
-
Cell Culture: Human keratinocytes are cultured in an appropriate medium until they reach a suitable confluence.
-
Treatment: The cells are then treated with various concentrations of a selenium sulfide formulation.
-
Cytostatic Activity (Anti-proliferative Assay): Cell viability and proliferation can be measured using assays such as the MTT assay or by quantifying DNA synthesis (e.g., BrdU incorporation). The concentration that inhibits cell growth by 50% (IC₅₀) is determined.[24]
-
Keratolytic Activity: This can be assessed by measuring the breakdown of disulfide bonds in keratin. For instance, an ex vivo study on human skin can measure the increase in free thiol levels after treatment with selenium sulfide.[25]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of selenium sulfide are attributed to its antifungal and cytostatic properties. The following diagrams illustrate the proposed mechanisms of action.
References
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